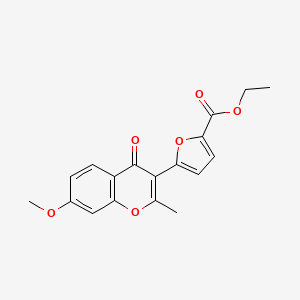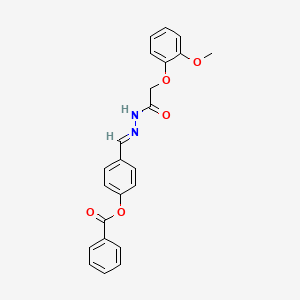![molecular formula C19H20N4O2 B11984334 N'~1~,N'~3~-bis[(E)-(4-methylphenyl)methylidene]propanedihydrazide](/img/structure/B11984334.png)
N'~1~,N'~3~-bis[(E)-(4-methylphenyl)methylidene]propanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE is a compound belonging to the class of hydrazones, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two 4-methylbenzylidene groups attached to a malonohydrazide core, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE typically involves the condensation reaction between malonohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the product precipitates out. The crude product is then filtered, washed, and recrystallized from ethanol to obtain pure N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE .
Industrial Production Methods
In an industrial setting, the production of N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazones or amines.
Substitution: Formation of substituted hydrazones or thiohydrazones.
Applications De Recherche Scientifique
N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antioxidant properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, proteins, and enzymes, altering their activity and function.
Pathways Involved: It can modulate oxidative stress pathways, induce apoptosis through mitochondrial pathways, and inhibit microbial growth by disrupting cell membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-benzylidene-2-hydroxymethylbenzohydrazide: Similar structure but with a hydroxymethyl group.
4-chloro-N’-(4-methylbenzylidene)benzenesulfonohydrazide: Contains a chloro and sulfonohydrazide group.
Uniqueness
N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE is unique due to its dual 4-methylbenzylidene groups, which enhance its stability and biological activity compared to other hydrazones. Its ability to form stable metal complexes and its diverse biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C19H20N4O2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
N,N'-bis[(E)-(4-methylphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C19H20N4O2/c1-14-3-7-16(8-4-14)12-20-22-18(24)11-19(25)23-21-13-17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3,(H,22,24)(H,23,25)/b20-12+,21-13+ |
Clé InChI |
WACLDXKENXLZKR-ZIOPAAQOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11984254.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984261.png)


![3-tert-butyl-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984284.png)
![[2-[(1-Benzamido-2,2,2-trichloroethyl)amino]-1,3-benzothiazol-6-yl] thiocyanate](/img/structure/B11984288.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]acetamide](/img/structure/B11984298.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984308.png)


![(1E)-1-(4-Nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11984331.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984340.png)

